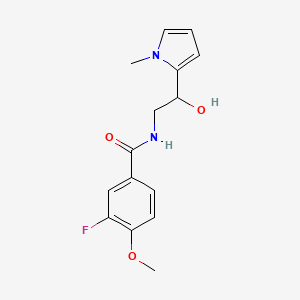

N-(3-acetylphenyl)-2-chlorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for “N-(3-acetylphenyl)-2-chlorobenzenesulfonamide” are not available, similar compounds are often synthesized via condensation reactions . For instance, the intermediate N-(3-acetylphenyl)-2-chloroacetamide was synthesized and then condensed with various hydroxyl-substituted benzoic acids .Chemical Reactions Analysis

Isocyanates, which are structurally similar to “N-(3-acetylphenyl)-2-chlorobenzenesulfonamide”, are known to be reactive towards a variety of nucleophiles, including alcohols, amines, and even water . They are usually produced from amines by phosgenation .科学的研究の応用

Synthesis and Structural Analysis

N-(3-acetylphenyl)-2-chlorobenzenesulfonamide and its derivatives are primarily studied for their synthesis methods and structural characteristics. A study by (Kobkeatthawin et al., 2017) detailed a highly efficient synthesis method and analyzed the crystal structure of a similar compound, N-(4-acetylphenyl)-4-chlorobenzenesulfonamide. Another research focused on the synthesis and molecular structure of benzenesulfonamide derivatives, highlighting their potential medicinal applications (Siddiqui et al., 2008).

Biological and Pharmacological Screening

Several studies have explored the biological potential of N-(3-acetylphenyl)-2-chlorobenzenesulfonamide derivatives. (Aziz‐ur‐Rehman et al., 2014) synthesized and screened various derivatives for their antibacterial and enzyme inhibition potential. Similarly, (Abbasi et al., 2016) conducted antibacterial, α-glucosidase inhibition, and hemolytic studies on new benzenesulfonamide derivatives.

Chemical Reactivity and Interaction Studies

The reactivity of sulfonamide derivatives under various conditions is another area of interest. For instance, (Ebrahimi et al., 2015) developed N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides as chemoselective N-acylation reagents. Additionally, (Dohmori, 1964) examined the rearrangement reaction of N-acetoacetyl-p-methylsulfonylbenzenesulfonamide.

Application in Antitumor Activity

A significant application of these compounds is in antitumor activity research. (Sławiński et al., 2006) synthesized novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives and evaluated their in vitro antitumor activity.

Solubility and Thermodynamics

The solubility and thermodynamic properties of these compounds in various solvents are also explored. For example, (Wu & Li, 2020) studied the solubility of 2-chlorobenzenesulfonamide in different solvents, providing valuable data for reaction and crystallization processes.

将来の方向性

While specific future directions for “N-(3-acetylphenyl)-2-chlorobenzenesulfonamide” are not available, similar compounds are being investigated for their potential in various applications. For instance, ongoing trials are investigating the combination of Inotuzumab with other agents in the relapse setting and the addition of Inotuzumab to frontline therapy . Another study has developed a new efficient method for the synthesis of isothiocyanates, which could be exploited for the generation of new compounds .

特性

IUPAC Name |

N-(3-acetylphenyl)-2-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-10(17)11-5-4-6-12(9-11)16-20(18,19)14-8-3-2-7-13(14)15/h2-9,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPYQIGKCVOPDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2-chlorobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2448001.png)

![1-acetyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2448005.png)

![1-(4-ethoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2448007.png)

![1-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2448008.png)

![5-Methyl-3-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2448014.png)

![tert-butyl 1-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2448015.png)

![1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one](/img/structure/B2448020.png)